molecular formula C14H11NO B14764549 2-Ethynyl-6-(4-methoxyphenyl)pyridine

2-Ethynyl-6-(4-methoxyphenyl)pyridine

Cat. No.: B14764549
M. Wt: 209.24 g/mol
InChI Key: HPKRRJKOTKFLPQ-UHFFFAOYSA-N
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Description

2-Ethynyl-6-(4-methoxyphenyl)pyridine is a pyridine derivative characterized by a 4-methoxyphenyl substituent at the 6-position and an ethynyl group at the 2-position of the pyridine ring. The ethynyl group introduces sp-hybridized carbon atoms, enhancing molecular rigidity and conjugation, which can influence electronic properties and reactivity . This compound is synthetically versatile, serving as a precursor in cross-coupling reactions for constructing complex heterocycles, such as triazolo-pyrimidines and pyrrolo-thiazolo-pyrimidines .

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

2-ethynyl-6-(4-methoxyphenyl)pyridine

InChI

InChI=1S/C14H11NO/c1-3-12-5-4-6-14(15-12)11-7-9-13(16-2)10-8-11/h1,4-10H,2H3

InChI Key

HPKRRJKOTKFLPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC(=N2)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-6-(4-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the reaction of 5-(ethynyl)pyridin-2-amine with 1-iodo-4-methoxybenzene in the presence of palladium chloride (PdCl2), triphenylphosphine (PPh3), and copper iodide (CuI) in triethylamine (Et3N) as the solvent .

Industrial Production Methods

Industrial production of 2-Ethynyl-6-(4-methoxyphenyl)pyridine typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-6-(4-methoxyphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the ethynyl or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Ethynyl-6-(4-methoxyphenyl)pyridine has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-ethynyl-6-(4-methoxyphenyl)pyridine is highlighted through comparisons with related pyridine derivatives:

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name Substituents Molecular Weight Key Properties/Applications References
2-Ethynyl-6-(4-methoxyphenyl)pyridine 2-ethynyl, 6-(4-methoxyphenyl) 211.23 g/mol Precursor for heterocycles; enhanced conjugation
2-Amino-6-(4-methoxyphenyl)pyridine 2-amino, 6-(4-methoxyphenyl) 200.23 g/mol Corrosion inhibition (86% efficiency at 200 mg/L)
2-Bromo-6-(4-methoxyphenyl)pyridine 2-bromo, 6-(4-methoxyphenyl) 264.12 g/mol Suzuki coupling intermediate; lower reactivity
2-(4-Methoxyphenyl)pyridine 6-H, 2-(4-methoxyphenyl) 185.23 g/mol Melting point: 49–51°C; lower polarity
2-Amino-5-chloropyridine 2-amino, 5-chloro 128.54 g/mol Corrosion inhibition (68% efficiency at 0.05 mol/L)

Key Comparisons

Electronic Properties The ethynyl group in 2-ethynyl-6-(4-methoxyphenyl)pyridine increases electron density at the pyridine ring compared to bromo or amino substituents, as evidenced by its role in forming conjugated systems . In contrast, amino-substituted derivatives (e.g., 2-amino-6-(4-methoxyphenyl)pyridine) exhibit stronger electron donation due to the -NH₂ group, enhancing adsorption on metal surfaces for corrosion inhibition .

Physical Properties

  • Compared to 2-(4-methoxyphenyl)pyridine, the ethynyl substituent increases molecular weight (211.23 vs. 185.23 g/mol) and likely reduces solubility in polar solvents due to enhanced hydrophobicity .

Application in Corrosion Inhibition Pyridine derivatives with electron-donating groups (e.g., -OCH₃, -NH₂) show superior corrosion inhibition. For example, 2-amino-6-(4-methoxyphenyl)pyridine achieves 86% efficiency at 200 mg/L, while 2-ethynyl-6-(4-methoxyphenyl)pyridine’s performance remains unexplored but is hypothesized to benefit from its conjugated structure .

Research Findings

  • Synthetic Pathways : 2-Ethynyl-6-(4-methoxyphenyl)pyridine is synthesized via deprotection of alkyne precursors (e.g., 2-methyl-4-(6-(phenylethynyl)pyridin-2-yl)but-3-yn-2-ol) using NaOH in toluene at 110°C .
  • Heterocycle Formation : Reactivity with chloroacetyl chloride or carbon disulfide yields fused heterocycles (e.g., triazolo-pyrimidines), demonstrating its utility in medicinal chemistry .
  • Theoretical Insights : Quantum chemical studies on similar pyridines suggest that ethynyl groups may lower the energy gap (ΔE = ELUMO − EHOMO), enhancing adsorption on metal surfaces .

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